4-(5-Chloro-3-methylpyrazolyl)phenylamine

Overview

Description

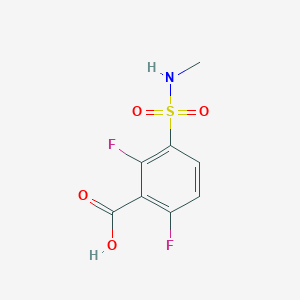

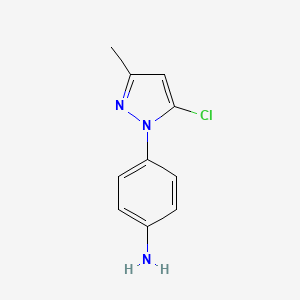

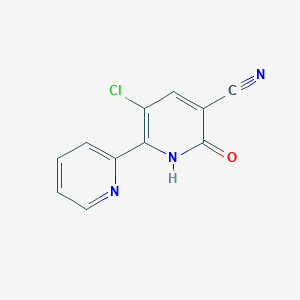

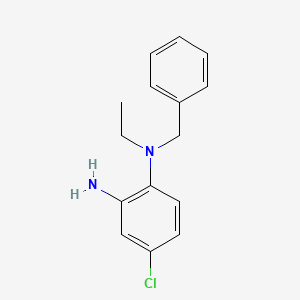

4-(5-Chloro-3-methylpyrazolyl)phenylamine, commonly referred to as 5-Chloro-3-methylpyrazolylphenylamine, is an organic compound that is widely used in scientific research. It is a derivative of phenylamine, and it is composed of a phenyl ring with a pyrazolyl group attached to the fifth carbon. It is a colorless, crystalline solid that is soluble in water and various organic solvents.

Scientific Research Applications

Phosphorescent Materials

Novel iridium complexes with tridentate pyrazolyl ligands have been synthesized, showcasing potential applications in creating phosphorescent materials. These complexes exhibit strong phosphorescence at 77 K, which could be harnessed for advanced material science applications, particularly in the field of organic light-emitting diodes (OLEDs) and other photonic devices (Yang et al., 2008).

Antimicrobial Activity

Research into novel halopyrazole derivatives synthesized from 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde has highlighted their potential in antimicrobial applications. These derivatives have shown efficacy against various bacterial and fungal strains, indicating their utility in developing new antibacterial and antifungal agents (Siddiqui et al., 2013).

Anticancer Research

Pyrazole-beta-diketone dihalotin(IV) compounds have been evaluated for their in vitro antiproliferative activity against melanoma cell lines, presenting a new avenue for cancer treatment research. The structure-activity relationship derived from these studies could inform the development of novel anticancer agents (Pettinari et al., 2006).

Novel Drug Synthesis

The synthesis of pyrazolone derivatives and their evaluation for biological activities, including antimicrobial and cytotoxic effects, offers insights into the development of new therapeutic agents. These compounds are being explored for their potential in treating various diseases, highlighting the versatility of pyrazolyl phenylamine derivatives in drug development (Naik & Malik, 2010).

Mechanism of Action

Target of Action

Phenylamine compounds, also known as anilines, often interact with various enzymes and receptors in the body due to their aromatic ring structure . Pyrazole derivatives are known to have a wide range of biological activities and can interact with various biological targets .

Mode of Action

The mode of action of phenylamine and pyrazole compounds can vary greatly depending on their specific structure and functional groups. They can act as inhibitors or activators of certain enzymes or receptors, and their interactions can lead to various physiological effects .

Biochemical Pathways

Phenylamine and pyrazole compounds can be involved in various biochemical pathways. For example, they can participate in reactions such as nucleophilic aromatic substitution .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenylamine and pyrazole compounds can vary greatly depending on their specific structure and functional groups. Factors such as solubility, stability, and molecular size can all affect their bioavailability .

Result of Action

The molecular and cellular effects of phenylamine and pyrazole compounds can vary greatly depending on their specific structure and functional groups. They can have various physiological effects, ranging from analgesic (pain-relieving) to anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of phenylamine and pyrazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

4-(5-Chloro-3-methylpyrazolyl)phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The interaction between this compound and these kinases involves binding to the active site, leading to enzyme inhibition and subsequent modulation of signaling pathways .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling cascades. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic action. This inhibition can lead to downstream effects, such as reduced phosphorylation of target proteins and altered cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .

properties

IUPAC Name |

4-(5-chloro-3-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYCWOMZFXEECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)amino]benzonitrile](/img/structure/B1415038.png)

![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)